3-Chloro-N-methyl-4-nitroaniline
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Overview
Description
3-Chloro-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position, a nitro group at the 4-position, and a methyl group on the nitrogen atom. This compound is of interest due to its applications in various fields, including pharmaceuticals, dyes, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 3-chloroaniline to introduce the nitro group at the 4-position. This is followed by methylation of the amino group using formaldehyde and a reducing agent such as sodium borohydride .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but optimized for large-scale operations. The nitration step is carried out using concentrated nitric acid and sulfuric acid, while the methylation step employs formaldehyde in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 3-Chloro-N-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Chloro-N-methyl-4-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine and methyl groups influence its binding affinity and specificity .
Comparison with Similar Compounds
3-Chloro-4-nitroaniline: Lacks the methyl group on the nitrogen atom.
N-Methyl-4-nitroaniline: Lacks the chlorine atom at the 3-position.
4-Chloro-3-nitroaniline: Similar structure but different substitution pattern.
Uniqueness: 3-Chloro-N-methyl-4-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups makes it a versatile intermediate in various chemical reactions .
Properties
CAS No. |
60498-58-0 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-2-3-7(10(11)12)6(8)4-5/h2-4,9H,1H3 |
InChI Key |
AUTBIFQEVFTCCR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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